molecular formula C64H121N21O14 B12308053 Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2

Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2

Cat. No.: B12308053
M. Wt: 1408.8 g/mol
InChI Key: RPCLHYWMLWFFTE-UHFFFAOYSA-N
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Description

The compound Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is characterized by the presence of both D- and L- amino acids, which can influence its structural and functional properties. The inclusion of alpha-aminoisobutyric acid (Aib) residues is notable for inducing helical structures in peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of serine and arginine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted through reactions with specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine-derived aldehydes.

Scientific Research Applications

Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and structure.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in modulating biological pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of D- and L- amino acids can influence its binding affinity and specificity. The peptide may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Altering receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Ala-DL-Ser-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: Lacks Aib residues, resulting in different structural properties.

    Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide.

Uniqueness

The inclusion of Aib residues in Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 imparts unique helical structures, enhancing its stability and potential biological activity compared to peptides without Aib.

Properties

Molecular Formula

C64H121N21O14

Molecular Weight

1408.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)

InChI Key

RPCLHYWMLWFFTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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